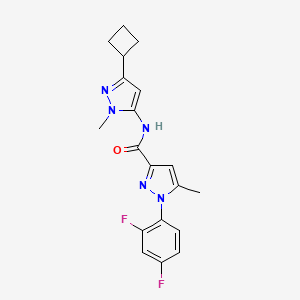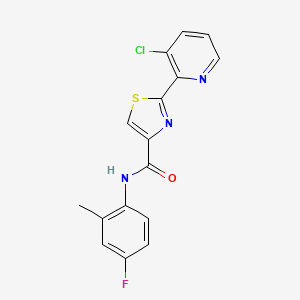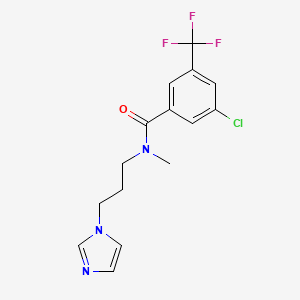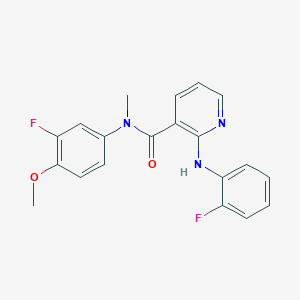![molecular formula C18H26N4O3 B7663928 N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(5-methylfuran-2-yl)morpholine-4-carboxamide](/img/structure/B7663928.png)
N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(5-methylfuran-2-yl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(5-methylfuran-2-yl)morpholine-4-carboxamide, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MP-10 is a synthetic molecule that has been designed to interact with specific biological targets, making it a valuable tool for investigating various biochemical and physiological processes.
Mecanismo De Acción
N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(5-methylfuran-2-yl)morpholine-4-carboxamide works by interacting with specific biological targets, including receptors and enzymes. The compound has been shown to bind to a range of targets, including serotonin receptors and monoamine oxidase enzymes. By interacting with these targets, this compound can modulate various physiological processes, including neurotransmitter release and metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter release and metabolism. The compound has been shown to increase the release of serotonin and dopamine, two key neurotransmitters that play a role in mood regulation and reward processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(5-methylfuran-2-yl)morpholine-4-carboxamide is its specificity for certain biological targets. This makes it a valuable tool for investigating specific physiological processes and identifying new drug candidates. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for research on N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(5-methylfuran-2-yl)morpholine-4-carboxamide, including the development of new drug candidates based on the compound's structure and mechanism of action. Additionally, further research is needed to understand the full range of physiological effects of this compound and to identify potential therapeutic applications for the compound. Finally, more research is needed to investigate the potential side effects and toxicity of this compound, particularly in long-term studies.
Métodos De Síntesis
The synthesis of N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(5-methylfuran-2-yl)morpholine-4-carboxamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The process begins with the preparation of 3-methylbutylhydrazine, which is then reacted with 3-bromo-1-(4-methylfuran-2-yl)-1H-pyrazole to produce the desired pyrazole derivative. This intermediate is then reacted with morpholine-4-carboxylic acid to produce this compound.
Aplicaciones Científicas De Investigación
N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(5-methylfuran-2-yl)morpholine-4-carboxamide has been used in various scientific research applications, including drug discovery, pharmacology, and neuroscience. One of the key applications of this compound is in the development of new drugs for the treatment of various diseases. The compound has been shown to interact with specific biological targets, making it a valuable tool for identifying new drug candidates.
Propiedades
IUPAC Name |
N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(5-methylfuran-2-yl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-13(2)6-8-21-9-7-17(20-21)19-18(23)22-10-11-24-12-15(22)16-5-4-14(3)25-16/h4-5,7,9,13,15H,6,8,10-12H2,1-3H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQYMZXGCDFRGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2COCCN2C(=O)NC3=NN(C=C3)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methylamino]-5-methylbenzoate](/img/structure/B7663850.png)
![N-[2-chloro-4-[(4-chloro-2-methylpyrazol-3-yl)methylamino]phenyl]methanesulfonamide](/img/structure/B7663858.png)





![2-[3-[(2,3-Dimethylcyclohexyl)amino]propylsulfanyl]acetonitrile](/img/structure/B7663891.png)
![2,4-Dimethyl-6-[[5-(4-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]pyrimidine](/img/structure/B7663901.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone](/img/structure/B7663907.png)


![N-[1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl]propanamide](/img/structure/B7663936.png)
![2-[3-[(2,2-Dimethylcyclohexyl)amino]propylsulfanyl]acetonitrile](/img/structure/B7663939.png)
